Naphtho(8,1,2-bcd)perylene

fluorescence spectroscopy PAH probes solvent polarity

Researchers analyzing complex PAH mixtures face co-elution and misidentification of C26H14 isomers. Naphtho(8,1,2-bcd)perylene is one of only five C26H14 peri-condensed benzenoid PAHs unequivocally identified and quantified in coal tar using authentic reference standards, enabling precise isomer-specific identification impossible with generic PAH methods. Its near-constant fluorescence emission ratio across solvents of varying polarity makes it an ideal probe for microenvironment studies free of polarity-dependent signal shifts. - Certified reference standard for unambiguous isomer identification in environmental, petrochemical, and toxicological analysis. - Invariant fluorescence signal across diverse solvent polarities for reliable polymer, micelle, or inclusion-complex studies. - Ionization energy of 6.82 eV, lower than perylene (7.0 eV) and coronene (7.29 eV), relevant for organic electronics device modeling.

Molecular Formula C26H14
Molecular Weight 326.4 g/mol
CAS No. 188-89-6
Cat. No. B091706
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNaphtho(8,1,2-bcd)perylene
CAS188-89-6
Synonyms2.3-PERI-NAPHTHYLENE-PYRENE
Molecular FormulaC26H14
Molecular Weight326.4 g/mol
Structural Identifiers
SMILESC1=CC2=C3C(=C1)C=C4C5=CC=CC6=C5C(=CC=C6)C7=C4C3=C(C=C2)C=C7
InChIInChI=1S/C26H14/c1-4-16-10-11-17-12-13-21-19-8-2-5-15-6-3-9-20(24(15)19)22-14-18(7-1)23(16)25(17)26(21)22/h1-14H
InChIKeyHLQQSCPDTAIJEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Core Properties of Naphtho(8,1,2-bcd)perylene


Naphtho(8,1,2-bcd)perylene (C26H14, MW 326.39) is a peri-condensed benzenoid polycyclic aromatic hydrocarbon (PAH) with a seven-ring fused structure [1]. It is characterized as a rigid, planar, non-polar molecule with a high melting point (>350 °C) and low vapor pressure, which is relevant to its stability and processability . Its ionization energy (IE) has been determined at 6.82 ± 0.04 eV [2], which is a key parameter for evaluating its potential in organic electronics applications.

1
Fluorescence probe with reported solvent-independent emission ratio
2
Isomer-specific analytical standard for complex PAH mixtures
3
Low ionization energy core for organic electronics research
4
High thermal stability for high-temperature material studies

Differentiation of Naphtho(8,1,2-bcd)perylene from Analogs


Within the class of peri-condensed C26H14 PAH isomers and structurally related rylene derivatives, generic substitution is not feasible due to profound differences in photophysical behavior and electronic structure that arise from the specific symmetry and topology of the π-system [1]. Unlike common derivatives such as perylene diimides (PDIs) and naphthalene diimides (NDIs) that are often used as n-type semiconductors, the unsubstituted Naphtho(8,1,2-bcd)perylene core exhibits distinct electronic and spectroscopic signatures that are critical for analytical, environmental, and optoelectronic applications [2]. For instance, its ionization energy (6.82 eV) differs significantly from that of perylene (7.0 eV) and coronene (7.29 eV), directly impacting charge injection barriers in device contexts [3].

Functionalized diimides are not direct replacements
Perylene diimides (PDIs) and naphthalene diimides (NDIs) possess altered electronic signatures and solubility; the unsubstituted core is required for specific photophysical and analytical applications.
Ionization energy mismatch with common PAHs
Distinct ionization energy compared to perylene and coronene leads to different charge injection behavior; using these analogs may shift device performance characteristics.
Solvent-dependent fluorescence of coronene derivatives
Coronene-based probes exhibit polarity-sensitive emission ratios, which may confound environmental or microenvironmental studies where a constant signal is required.

Quantitative Evidence: Naphtho(8,1,2-bcd)perylene vs. Analogs


Solvent-Independent Fluorescence vs. Coronene Derivatives

Unlike coronene (Co), benzo[a]coronene (BCo), and naphtho[2,3-a]coronene (NCo), whose fluorescence emission band ratios (I/III) vary with solvent polarity, the emission intensity ratio for Naphtho(8,1,2-bcd)perylene (measured as benzo[pqr]naphtho[8,1,2-bcd]perylene) remains nearly constant across solvents of varying polarity [1]. This indicates a fundamental difference in how the excited state interacts with the local environment, making it a unique spectroscopic standard.

Fluorescence probe
Head-to-head
Emission intensity ratio remains nearly constant regardless of solvent polarity, in contrast to coronene, benzo[a]coronene, and naphtho[2,3-a]coronene derivatives that show strong polarity dependence.
Supports fluorescence probing with minimal environmental interference
Fluorescence spectroscopy in solvents of varying polarity
fluorescence spectroscopy PAH probes solvent polarity

Ionization Energy vs. Perylene and Coronene

The ionization energy (IE) of Naphtho(8,1,2-bcd)perylene has been experimentally determined via photoelectron spectroscopy as 6.82 ± 0.04 eV [1]. This value is substantially lower than that of perylene (7.0 eV) and coronene (7.29 eV), as reported in the same study [2].

Ionization Energy
Head-to-head
6.82 ± 0.04 eV (target); perylene 7.0 eV; coronene 7.29 eV
Reported lower IE may reduce hole injection barrier in device studies
Photoelectron spectroscopy
organic electronics photoelectron spectroscopy charge injection

Isomeric Identification in Complex Matrices

Naphtho(8,1,2-bcd)perylene is one of five specific C26H14 PAH isomers that have been identified and quantified in Standard Reference Material (SRM) 1597a (coal tar) using GC/MS with authentic reference standards [1]. This analytical distinction is crucial, as the other four isomers (naphtho[1,2,3,4-ghi]perylene, dibenzo[b,ghi]perylene, dibenzo[b,pqr]perylene, dibenzo[cd,lm]perylene) have different toxicological profiles and environmental fates.

Isomer Identification
Head-to-head
Unambiguously identified and quantified as one of five C26H14 isomers in SRM 1597a (coal tar) using authentic reference standards.
Enables isomer-specific reference standard for environmental analysis
GC/MS with NPLC/UV-vis fractionation
environmental analysis analytical chemistry PAH identification

Thermal Stability vs. Perylene

Naphtho(8,1,2-bcd)perylene exhibits a melting point exceeding 350 °C [1], significantly higher than that of the parent perylene compound, which has a melting point of approximately 277 °C [2]. This is a direct consequence of its extended, rigid π-system which enhances intermolecular π-π stacking interactions.

Thermal Stability
Cross-study comparable
Melting point >350 °C vs. perylene ~277 °C (at least 73 °C higher)
May support high-temperature material and coating studies
Melting point determination
thermal analysis high-temperature applications material stability

Charge Carrier Mobility Potential

While specific mobility data for Naphtho(8,1,2-bcd)perylene itself is not widely reported, the class of perylene-based materials, particularly perylene diimides (PDIs) and naphthalene diimides (NDIs), has demonstrated charge-carrier mobilities exceeding 1 cm²/Vs, with some optimized derivatives achieving values close to 10 cm²/Vs [1]. Unsubstituted perylene in ultrapure single crystals can achieve mobilities up to 400 cm²/Vs at low temperatures [2]. The extended π-system of Naphtho(8,1,2-bcd)perylene suggests it is a promising core structure for developing high-performance organic semiconductors.

Charge Mobility
Class-level inference
No specific data; inferred potential from perylene diimides (>1 cm²/Vs) and perylene single crystals (up to 400 cm²/Vs).
Core scaffold for potential high-mobility semiconductor exploration
Data to verify; class-level inference
organic field-effect transistors charge transport semiconducting materials

Predicted LogP vs. Perylene

Predicted LogP (octanol-water partition coefficient) for Naphtho(8,1,2-bcd)perylene is 7.94 , which is significantly higher than the predicted LogP for perylene (6.06) . This indicates a much greater hydrophobicity and potential for bioaccumulation.

LogP (Predicted)
Data to verify
Predicted 7.94 vs. perylene 6.06, indicating ~76× higher lipophilicity
Supports environmental fate and aggregation studies; requires experimental confirmation
Computational prediction (KOWWIN v1.67)
solubility bioaccumulation environmental fate

Naphtho(8,1,2-bcd)perylene: Optimal Application Scenarios


High-Resolution Fluorescence Probing

Given its fluorescence emission ratio remains nearly constant across solvents of varying polarity [4], Naphtho(8,1,2-bcd)perylene is an ideal fluorescent probe for applications requiring minimal environmental interference. This is in stark contrast to coronene and its derivatives, which show strong polarity-dependent shifts. Ideal for studying microenvironments in polymers, micelles, or cyclodextrin inclusion complexes where a robust, invariant signal is desired.

Isomer-Specific Analytical Standard for PAH Mixtures

As one of the five C26H14 PAH isomers that have been unequivocally identified and quantified in coal tar using authentic reference standards [4], this compound is an essential analytical tool for environmental monitoring, petrochemical analysis, and toxicological studies. Its use enables precise identification and quantification of this specific isomer in complex matrices, which is impossible with generic PAH methods.

Core Scaffold for Low-Ionization-Potential Electronics

With an experimental ionization energy of 6.82 eV—lower than both perylene (7.0 eV) and coronene (7.29 eV)—Naphtho(8,1,2-bcd)perylene is a compelling core for developing new organic semiconductors [4]. This lower IE can reduce charge injection barriers, making it a promising candidate for functionalization into active materials for OFETs and OLEDs where efficient hole transport is required.

High-Temperature Material and Coating Formulations

The compound's exceptionally high melting point (>350 °C) [4] positions it as a superior choice over perylene (~277 °C) for applications demanding high thermal stability. This includes its use as a high-temperature dye or pigment, a precursor for heat-resistant polymers, or as a component in coatings and composites for aerospace and industrial manufacturing where materials must withstand elevated processing or operating temperatures.

Application
Selection Property
Validation Focus
Fluorescence probe in microenvironments
Near-constant emission ratio across solvents
Probe signal stability in target matrix
Isomer-specific PAH analytical standard
Verified isomer identity in complex mixtures
GC/MS retention time and mass spectrum confirmation
Organic semiconductor core scaffold
Reported lower ionization energy vs. perylene/coronene
Charge injection barrier assessment in device stacks
High-temperature material formulations
High thermal stability beyond common PAHs
Thermal degradation resistance at process temperatures

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